Cas no 142494-54-0 (1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-)

1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)- structure
142494-54-0 structure
Nom du produit:1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-
Numéro CAS:142494-54-0
Le MF:C30H39NO3
Mégawatts:461.63668429259
CID:198890

1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)- Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-,(3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-
    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-,(3S
    • [11]Cytochalasa-6,13,19-trien-1-one,21-(acetyloxy)-16,18-dimethyl-10-phenyl-, (13E,16S,18S,19E,21R)-
    • 1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-,[3S-(3R*,3aS*,4R*,6aR*,7E,10R*,12R*,13E,15S*,15aR*)]-
    • 1H-Cycloundec[d]isoindole, [11]cytochalasa-6,13,19-trien-1-one deriv.
    • L 696475
    • 1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-
    • Piscine à noyau: 1S/C30H39NO3/c1-19-10-9-13-25-17-21(3)22(4)28-26(18-24-11-7-6-8-12-24)31-29(33)30(25,28)27(34-23(5)32)15-14-20(2)16-19/h6-9,11-15,17,19-20,22,25-28H,10,16,18H2,1-5H3,(H,31,33)/b13-9+,15-14+/t19-,20+,22+,25-,26-,27+,28-,30+/m0/s1
    • La clé Inchi: YXPQASAXLVDDEP-HKNRBTDLSA-N
    • Sourire: [C@H]1(CC2=CC=CC=C2)[C@@]2([H])[C@@]3([C@H](OC(C)=O)C=C[C@@H](C)C[C@@H](C)CC=C[C@@]3([H])C=C(C)[C@H]2C)C(=O)N1 |t:17,25|

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 34
  • Le xlogp3: 6.827
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd